2-((4-Chlorophenyl)ethynyl)benzaldehyde
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Overview
Description
2-((4-Chlorophenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H9ClO and a molecular weight of 240.69 g/mol . It is characterized by the presence of a benzaldehyde group attached to a 4-chlorophenyl ethynyl moiety. This compound is typically a light-yellow to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((4-Chlorophenyl)ethynyl)benzaldehyde can be synthesized through the reaction of 4-chlorophenylacetylene with benzaldehyde . The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under inert gas conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper safety measures are in place to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-((4-Chlorophenyl)ethynyl)benzoic acid.
Reduction: 2-((4-Chlorophenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorophenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials[][4].
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)ethynyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chlorine atom on the phenyl ring.
2-Ethynylbenzaldehyde: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness
2-((4-Chlorophenyl)ethynyl)benzaldehyde is unique due to the presence of both the ethynyl and chlorophenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIDONJUXEQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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